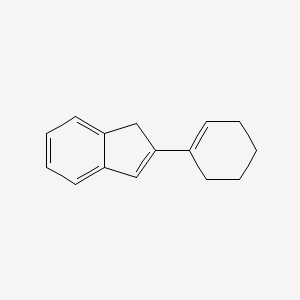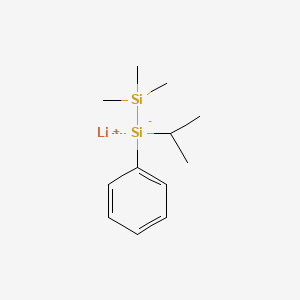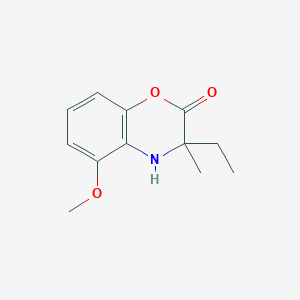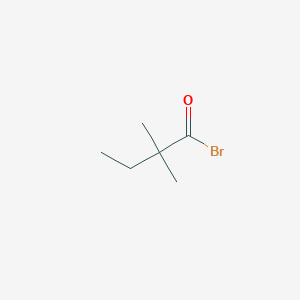![molecular formula C17H18N2O2 B14219333 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- CAS No. 820238-71-9](/img/structure/B14219333.png)
3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- is a heterocyclic compound that belongs to the class of pyrazolidinediones.
Méthodes De Préparation
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione or the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3,5-Pyrazolidinedione derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include aryldiazonium salts, sodium methoxide, and glacial acetic acid . Major products formed from these reactions include 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinedione derivatives, and benzyl derivatives .
Applications De Recherche Scientifique
3,5-Pyrazolidinedione derivatives have found extensive applications in scientific research. They are used in the development of pharmaceuticals, particularly as anti-inflammatory agents . These compounds are also studied for their potential use in color photography as magenta couplers and sensitizers . Additionally, they have applications in veterinary medicine and as analytical reagents in various chemical procedures .
Mécanisme D'action
The mechanism of action of 3,5-pyrazolidinedione derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as anti-inflammatory agents by inhibiting the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
3,5-Pyrazolidinedione derivatives can be compared with other similar compounds such as 1,2-dihydropyrazol-3-one and 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione (phenylbutazone) . While all these compounds share a similar core structure, 3,5-pyrazolidinedione derivatives are unique due to their diverse range of biological activities and applications . Phenylbutazone, for example, is widely used in the treatment of rheumatoid arthritis, whereas other derivatives may have applications in color photography or veterinary medicine .
Propriétés
Numéro CAS |
820238-71-9 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
4-[(2,3-dimethyl-4-pent-1-ynylphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H18N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-5H2,1-3H3,(H,18,20)(H,19,21) |
Clé InChI |
TTYWTULUZKTTIR-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


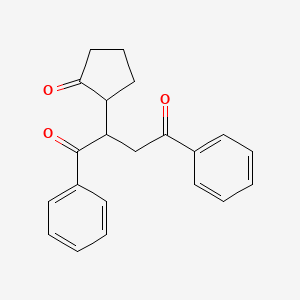
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
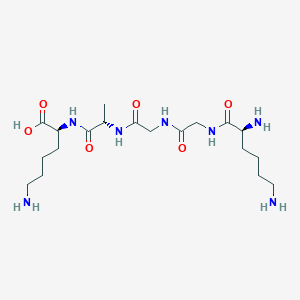
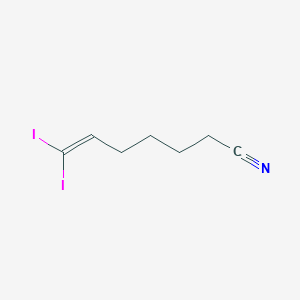

![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
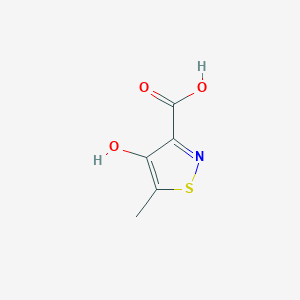
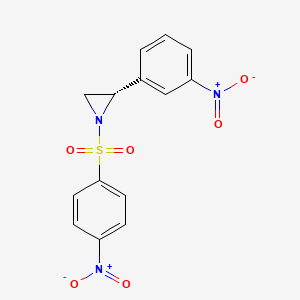

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
